3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-6-methyl-2H-chromen-2-one
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Overview
Description
3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-6-methyl-2H-chromen-2-one is an intriguing compound that belongs to the class of heterocyclic organic molecules
Mechanism of Action
Target of Action
The primary target of the compound 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-6-methyl-2H-chromen-2-one is the enzyme aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent (low nM) and isoform-selective (1500-fold) inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Pharmacokinetics
The compound showed good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 metabolism. This could potentially lead to a decrease in the progression of diseases where AKR1C3 plays a role, such as breast and prostate cancer .
Biochemical Analysis
Biochemical Properties
The compound 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-6-methyl-2H-chromen-2-one interacts with the enzyme aldo-keto reductase AKR1C3 . The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Cellular Effects
The compound shows good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the enzyme AKR1C3 . The compound acts as an inhibitor of this enzyme, potentially leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-6-methyl-2H-chromen-2-one involves a multi-step process typically starting with the formation of the core chromone structure. One common approach is through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent steps include the sulfonylation of the chromone core and the attachment of the isoquinoline unit via nucleophilic substitution or coupling reactions.
Industrial Production Methods
Scaling up the synthesis for industrial production requires optimizing each step to maximize yield and purity while minimizing costs and environmental impact. Continuous flow synthesis and green chemistry principles are often employed to achieve these objectives.
Chemical Reactions Analysis
Types of Reactions
3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-6-methyl-2H-chromen-2-one can undergo various types of chemical reactions:
Oxidation: Transformation of specific functional groups into more oxidized states.
Reduction: Reduction of certain moieties within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions on the isoquinoline or chromone rings.
Common Reagents and Conditions
Some reagents frequently used in reactions involving this compound include hydrogenation catalysts for reductions, oxidizing agents like potassium permanganate, and various nucleophiles and electrophiles for substitution reactions. Typical conditions may range from room temperature to elevated temperatures, depending on the desired transformation.
Major Products
The products of these reactions vary widely, depending on the specific chemical process involved. Products can include modified chromone derivatives, sulfonylated compounds, or new heterocyclic structures.
Scientific Research Applications
Chemistry
In chemistry, this compound is valuable for studying reaction mechanisms and developing new synthetic methodologies. Its unique structure allows for diverse reactivity, making it a model compound in organic synthesis research.
Biology and Medicine
Biologically, 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-6-methyl-2H-chromen-2-one has shown potential as a therapeutic agent. It may interact with various biological targets, exhibiting properties such as anti-inflammatory, anticancer, or antimicrobial activities. Research is ongoing to fully elucidate its biomedical applications.
Industry
Industrially, this compound's unique properties make it suitable for applications in material science, such as the development of new polymers or coatings with specific functional attributes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonylated chromones and isoquinoline derivatives, such as:
3-sulfonyl-6-methyl-2H-chromen-2-one
3-(isoquinolin-2-yl)sulfonyl-2H-chromen-2-one
Uniqueness
The distinct combination of the isoquinoline, sulfonyl, and chromone moieties in 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-6-methyl-2H-chromen-2-one provides unique chemical and biological properties. This structural configuration enhances its reactivity and potential therapeutic benefits compared to its analogs.
This compound stands out as a compound of significant interest in various scientific fields due to its versatile chemical behavior and potential applications. Continued research and development will likely uncover even more uses and insights into its properties.
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-6-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-13-6-7-17-16(10-13)11-18(19(21)24-17)25(22,23)20-9-8-14-4-2-3-5-15(14)12-20/h2-7,10-11H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKFZDHZOMRENQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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